Ethyl 2-(p-tolylsulfonylcarbamoylamino)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrobenzothiophene core would be a cyclic structure with one sulfur atom. The tolylsulfonylcarbamoylamino group would add additional complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups could make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Physicochemical Properties and Complex Formation
Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, a class of compounds that includes Ethyl 2-(p-tolylsulfonylcarbamoylamino)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, have been studied for their acid-base properties, solubility, and chemical stability. These compounds can form complexes with various metal ions like Cu(II), Co(II), and Ni(II), and their solubility products have been determined (Chekanova et al., 2014).
Synthesis of Azo Benzo[b]thiophene Derivatives
The synthesis of azo benzo[b]thiophene derivatives involves compounds such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which can be used to create azo dyes. These azo dyes have been reported to possess good coloration and fastness properties on polyester, indicating potential applications in the dye and textile industries (Sabnis & Rangnekar, 1989).
Anti-Rheumatic Potential
A study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II), and Zn(II) complexes has revealed significant antioxidant, analgesic, and anti-rheumatic effects, particularly for the compound and its copper complex. This suggests potential applications in pharmaceuticals for treating rheumatic conditions (Sherif & Hosny, 2014).
Anticancer Activity
Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been synthesized and evaluated for their anticancer activity. Some of these compounds displayed potent activity against colon HCT-116 human cancer cell line, highlighting their potential in cancer research and treatment (Abdel-Motaal et al., 2020).
properties
IUPAC Name |
ethyl 2-[(4-methylphenyl)sulfonylcarbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-3-26-18(22)16-14-6-4-5-7-15(14)27-17(16)20-19(23)21-28(24,25)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMHNSKYNZLKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(p-tolylsulfonylcarbamoylamino)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate |
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